molecular formula C24H25FN2O4 B2638667 5-[(3-fluorophenyl)methoxy]-2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-4H-pyran-4-one CAS No. 898439-94-6

5-[(3-fluorophenyl)methoxy]-2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-4H-pyran-4-one

Cat. No.: B2638667
CAS No.: 898439-94-6
M. Wt: 424.472
InChI Key: XSBAQOUQIKSGQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(3-fluorophenyl)methoxy]-2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-4H-pyran-4-one is a synthetic small molecule of significant interest in chemical biology and oncology research, primarily for its potential as a modulator of key cellular signaling pathways. Its molecular architecture, featuring a 4H-pyran-4-one core substituted with a piperazine moiety, is characteristic of compounds designed to interact with the ATP-binding sites of protein kinases . This structural motif suggests a mechanism of action centered on the inhibition of kinase activity, which is a cornerstone of intracellular signal transduction. Research into this compound and its analogs is focused on elucidating its specificity and potency against various kinase targets, particularly those within the PI3K/Akt/mTOR signaling axis , which is frequently dysregulated in cancers and represents a major therapeutic area of investigation. The compound's research value lies in its utility as a chemical probe to dissect the complex roles of specific kinases in cellular processes such as proliferation, survival, and apoptosis. By inhibiting these signaling cascades in experimental models, researchers can gain critical insights into disease mechanisms and validate new molecular targets for further drug discovery efforts. Its application extends to in vitro and cell-based assays designed to screen for anti-proliferative activity and to study the downstream effects of pathway inhibition on tumor cell viability.

Properties

IUPAC Name

5-[(3-fluorophenyl)methoxy]-2-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]pyran-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25FN2O4/c1-29-21-7-5-20(6-8-21)27-11-9-26(10-12-27)15-22-14-23(28)24(17-30-22)31-16-18-3-2-4-19(25)13-18/h2-8,13-14,17H,9-12,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSBAQOUQIKSGQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)CC3=CC(=O)C(=CO3)OCC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3-fluorophenyl)methoxy]-2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-4H-pyran-4-one typically involves multiple steps. One common approach is to start with the preparation of the pyranone core, followed by the introduction of the fluorophenyl and methoxyphenyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-[(3-fluorophenyl)methoxy]-2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-4H-pyran-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

5-[(3-fluorophenyl)methoxy]-2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-4H-pyran-4-one has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It may serve as a probe or ligand in biochemical assays to study enzyme activity or receptor binding.

    Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory, antiviral, or anticancer agent.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-[(3-fluorophenyl)methoxy]-2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-4H-pyran-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally related molecules, focusing on substituent variations, physicochemical properties, and inferred biological implications.

Table 1: Structural and Functional Comparison

Compound Name / ID Key Substituents Molecular Weight Structural Differences vs. Target Compound Potential Biological Implications (Inferred) References
5-[(2-Chlorobenzyl)oxy]-2-{[4-(2-fluorophenyl)piperazinyl]methyl}-4H-pyran-4-one 2-Chlorobenzyloxy, 2-fluorophenyl-piperazine 428.888 Chlorine (vs. F) at benzyl; 2-F (vs. 4-OMe) on piperazine-linked aryl May exhibit altered σ-receptor affinity due to Cl/F substitution
5-[(4-Fluorophenyl)methoxy]-2-{[4-(4-methoxyphenyl)piperazinyl]methyl}-4H-pyran-4-one 4-Fluorophenylmethoxy (vs. 3-F) ~421.4* Fluorine at para (vs. meta) position on benzyloxy Para-F may enhance metabolic stability vs. meta-F
2-{[4-(4-Bromophenyl)piperazinyl]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione Bromophenyl-piperazine, triazole-thione core (vs. pyranone) 538.84 Triazole-thione core (vs. pyranone); Br (vs. F) on aryl Likely targets different enzymes (e.g., carbonic anhydrase)
[5-(3-Chlorophenyl)furan-2-yl]-[4-(4-fluorophenyl)piperazin-1-yl]methanethione Furan-thione core, 3-Cl-phenyl (vs. pyranone, 3-F-phenyl) 429.91 Furan-thione (vs. pyranone); Cl (vs. F) on aryl Possible antiparasitic or kinase inhibition activity
1-[2-({4-[(3-Fluorophenyl)methyl]piperazinyl}methyl)-7-morpholinopyrazolo[1,5-a]pyrimidin-5-yl]-2-isopropyl-1H-benzimidazole Pyrazolopyrimidine-benzimidazole core, morpholine ~630.5* Complex heterocyclic core (vs. pyranone); morpholine substituent Potential kinase or PI3K inhibition

Key Observations:

Substituent Position and Electronic Effects: The 3-fluorophenylmethoxy group in the target compound may confer distinct electronic effects compared to the 4-fluorophenylmethoxy analog . Meta-substitution could reduce steric hindrance at receptor sites compared to para-substitution.

Core Heterocycle Variations :

  • Pyran-4-one analogs (e.g., ) are more likely to engage in hydrogen bonding via the ketone oxygen, whereas triazole-thione () or furan-thione () cores may prioritize hydrophobic interactions.

Biological Target Hypotheses :

  • The target compound’s piperazine and fluorophenyl motifs are common in 5-HT1A/2A receptor ligands and AMPK activators (e.g., ). Its lack of a trifluoromethyl group (cf. ) may reduce off-target kinase inhibition.

Biological Activity

5-[(3-Fluorophenyl)methoxy]-2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-4H-pyran-4-one is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of neuroprotection and pain modulation. This article explores its biological activity through various studies, highlighting its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure

The compound features a complex structure that includes a pyranone core, a piperazine moiety, and fluorophenyl and methoxy substituents. This unique arrangement is believed to contribute to its biological effects.

Biological Activity Overview

The biological activities of the compound can be summarized as follows:

  • Neuroprotective Effects : Studies indicate that this compound exhibits significant neuroprotective properties, particularly in models of acute cerebral ischemia.
  • Pain Modulation : The compound acts as a modulator of P2X receptors, which are implicated in pain pathways.

Neuroprotective Activity

Research has demonstrated that this compound significantly prolongs survival time in mice subjected to acute cerebral ischemia.

Case Study: Acute Cerebral Ischemia

In a study involving bilateral common carotid artery occlusion in Kunming mice, the compound was administered at various doses. The results showed:

Dose (mg/kg)Survival Time (minutes)Mortality Rate (%)
08.67 ± 1.12100
1014.30 ± 1.9850
2014.62 ± 1.8930
4014.83 ± 0.4220

The data indicated that higher doses correlated with increased survival times and reduced mortality rates, suggesting potent neuroprotective activity at all tested doses .

The exact mechanism through which this compound exerts its neuroprotective effects is still under investigation. However, it is hypothesized that the modulation of P2X receptors plays a crucial role in its ability to mitigate neuronal damage during ischemic events.

Pain Modulation

The compound's ability to modulate P2X receptors suggests potential applications in pain management. P2X receptors are known to be involved in the transmission of pain signals, and their modulation can lead to analgesic effects.

Research Findings on Pain Modulation

A patent detailing the use of piperazine derivatives as P2X3 receptor modulators highlights the relevance of compounds like this one in pain treatment strategies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.